Thieno[2,3-c]pyridine-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Thieno[2,3-c]pyridine-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Heterocyclic Scaffold
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Thieno[2,3-c]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide will cover its fundamental chemical properties, including its structure and SMILES representation, and delve into detailed synthetic protocols. Furthermore, it will explore the reactivity of this aldehyde, which serves as a crucial starting point for the synthesis of diverse molecular libraries. A significant focus will be placed on its emerging role as a key scaffold in the development of targeted therapeutics, particularly as kinase inhibitors. This document is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights to accelerate the application of Thieno[2,3-c]pyridine-2-carbaldehyde in innovative drug discovery programs.
Core Molecular Identity and Physicochemical Properties
Thieno[2,3-c]pyridine-2-carbaldehyde is a bicyclic heteroaromatic compound containing a thiophene ring fused to a pyridine ring, with a carbaldehyde group at the 2-position of the thieno[2,3-c]pyridine core.
1.1. SMILES String and Molecular Structure
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for Thieno[2,3-c]pyridine-2-carbaldehyde is:
C1=CN=CC2=C1C=C(S2)C=O[1]
This notation unambiguously represents the connectivity of the atoms in the molecule.
Table 1: Key Molecular Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅NOS | PubChem[1] |
| IUPAC Name | thieno[2,3-c]pyridine-2-carbaldehyde | PubChem[1] |
| Molecular Weight | 163.19 g/mol | PubChem |
| Monoisotopic Mass | 163.0092 g/mol | PubChem[1] |
| XLogP3-AA (Predicted) | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis of the Thieno[2,3-c]pyridine Scaffold and Introduction of the 2-Carbaldehyde Group
The synthesis of the thieno[2,3-c]pyridine core is a critical first step, with several methodologies reported in the literature. A common strategy involves the construction of the thiophene ring onto a pre-existing pyridine derivative or vice-versa.[2][3]
2.1. General Strategies for Thieno[2,3-c]pyridine Core Synthesis
One established approach involves the reaction of a substituted piperidone with elemental sulfur and an active methylene nitrile, such as malononitrile, in a Gewald-type reaction to construct the fused thiophene ring.[4] Another versatile method utilizes a metal-free, three-step sequence starting from 2-acetylthiophene, proceeding through a one-pot triazolation and a modified Pomeranz-Fritsch reaction, followed by an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine scaffold.[2][3] This latter method is particularly advantageous as it avoids metal catalysts, making it more environmentally friendly and cost-effective.[3]
2.2. Formylation at the 2-Position: The Vilsmeier-Haack Reaction
Conceptual Experimental Protocol for Vilsmeier-Haack Formylation:
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Step 1: Formation of the Vilsmeier Reagent. In an inert, anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring. The reaction is allowed to proceed for a short period to ensure complete formation of the electrophilic chloroiminium ion.
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Step 2: Electrophilic Aromatic Substitution. A solution of the thieno[2,3-c]pyridine substrate in the same anhydrous solvent is added dropwise to the freshly prepared Vilsmeier reagent at low temperature. The reaction mixture is then typically allowed to warm to room temperature or heated to drive the formylation to completion. The electron-rich nature of the thiophene ring directs the formylation to the 2-position.
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Step 3: Hydrolysis. Upon completion of the reaction, the intermediate iminium salt is hydrolyzed by the addition of an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) to yield the desired Thieno[2,3-c]pyridine-2-carbaldehyde.
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Step 4: Purification. The crude product is then extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is typically purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The aldehyde functionality at the 2-position of the thieno[2,3-c]pyridine core is a versatile chemical handle that allows for a wide range of subsequent chemical transformations. This makes Thieno[2,3-c]pyridine-2-carbaldehyde a valuable building block for generating libraries of diverse compounds for biological screening.
Key Reactions of the Aldehyde Group:
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Reductive Amination: The aldehyde can readily undergo reductive amination with a variety of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to afford the corresponding secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.
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Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides (Wittig reagents) or phosphonate carbanions (HWE reagents) allows for the extension of the carbon chain and the formation of alkenes with varying stereoselectivity.
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Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate or Jones reagent). Conversely, it can be reduced to the primary alcohol with mild reducing agents like sodium borohydride.
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Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form more complex molecular architectures.
Applications in Drug Discovery and Medicinal Chemistry
The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The 2-carbaldehyde derivative serves as a key intermediate in the synthesis of these bioactive molecules.
4.1. Thieno[2,3-c]pyridines as Kinase Inhibitors
A significant area of application for thieno[2,3-c]pyridine derivatives is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
4.1.1. COT (Cancer Osaka Thyroid) Kinase Inhibitors
Recent high-throughput screening efforts have identified 2,4-disubstituted thieno[2,3-c]pyridines as potent inhibitors of COT kinase (also known as MAP3K8 or Tpl2).[5][6] COT kinase is a key regulator of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers. Inhibition of COT kinase can block downstream signaling, leading to reduced cell proliferation and survival.
Structure-activity relationship (SAR) studies have revealed that modifications at the 2- and 4-positions of the thieno[2,3-c]pyridine core are crucial for both potency and selectivity.[5] The 2-carbaldehyde provides a convenient starting point for introducing diverse substituents at this position to explore the SAR and optimize inhibitor properties.
Caption: Inhibition of the MAPK/ERK pathway by Thieno[2,3-c]pyridine-based COT inhibitors.
4.1.2. Other Kinase Targets
The thieno[2,3-c]pyridine scaffold has also shown promise as an inhibitor of other kinases, including c-Src, a non-receptor tyrosine kinase involved in tumor progression.[1][2] The versatility of the 2-carbaldehyde allows for the synthesis of a wide array of derivatives to probe the ATP-binding sites of various kinases.
4.2. Hsp90 Inhibitors
Thieno[2,3-c]pyridine derivatives have also been investigated as inhibitors of Heat Shock Protein 90 (Hsp90).[7] Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of client proteins, many of which are oncoproteins that drive cancer cell growth and survival. Hsp90 inhibitors represent a promising strategy for the multi-targeted treatment of cancer. In silico molecular docking studies have shown that thieno[2,3-c]pyridine derivatives can bind to the ATP-binding pocket of Hsp90, and experimental data has confirmed their anticancer activity in various cell lines.[7] The 2-carbaldehyde can be functionalized to optimize interactions within the Hsp90 active site.
Spectroscopic Data and Characterization
5.1. Mass Spectrometry
Predicted mass spectral data from PubChem indicates a monoisotopic mass of 163.00919 Da.[1] High-resolution mass spectrometry would be expected to confirm this mass with high accuracy.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and thiophene rings, as well as a characteristic downfield singlet for the aldehydic proton (typically in the range of 9-10 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the aldehydic carbonyl carbon appearing at a characteristic downfield chemical shift (typically >180 ppm).
5.3. Infrared (IR) Spectroscopy
The IR spectrum of Thieno[2,3-c]pyridine-2-carbaldehyde would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹.
Conclusion and Future Perspectives
Thieno[2,3-c]pyridine-2-carbaldehyde is a versatile and valuable building block in the field of drug discovery. Its straightforward synthesis and the reactivity of the aldehyde functionality provide a robust platform for the generation of diverse chemical libraries. The demonstrated activity of its derivatives as potent inhibitors of key therapeutic targets, such as COT kinase and Hsp90, underscores the significant potential of this scaffold in the development of novel therapeutics for cancer and other diseases. Future research will likely focus on the further exploration of the structure-activity relationships of thieno[2,3-c]pyridine derivatives against a broader range of biological targets, as well as the optimization of their pharmacokinetic and pharmacodynamic properties for clinical development.
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